5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are important structural motifs found in various natural products and therapeutic lead compounds. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-methyl-1,2,3,4-tetrahydroisoquinoline and methoxy-substituted benzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines .
Scientific Research Applications
5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: The compound is used in studies related to neurodegenerative disorders and other biological activities.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound is used in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in various biological processes. Detailed studies on its mechanism of action are essential to understand its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: An endogenous amine with biological activities .
Uniqueness
5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific methoxy and methyl substitutions, which may confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives .
Properties
Molecular Formula |
C11H16ClNO |
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Molecular Weight |
213.70 g/mol |
IUPAC Name |
5-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-12-7-6-10-9(8-12)4-3-5-11(10)13-2;/h3-5H,6-8H2,1-2H3;1H |
InChI Key |
HSDUQOPMYQMRTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2OC.Cl |
Origin of Product |
United States |
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